Ethyl 4-[(7-phenylheptyl)amino]benzoate
Description
Ethyl 4-[(7-phenylheptyl)amino]benzoate is a benzoic acid derivative featuring an ethyl ester group at the 4-position of the aromatic ring, substituted with a 7-phenylheptylamino side chain. This compound belongs to a class of amino-substituted benzoate esters, which are widely studied for their applications in organic synthesis, medicinal chemistry, and material science.
Properties
CAS No. |
61440-35-5 |
|---|---|
Molecular Formula |
C22H29NO2 |
Molecular Weight |
339.5 g/mol |
IUPAC Name |
ethyl 4-(7-phenylheptylamino)benzoate |
InChI |
InChI=1S/C22H29NO2/c1-2-25-22(24)20-14-16-21(17-15-20)23-18-10-5-3-4-7-11-19-12-8-6-9-13-19/h6,8-9,12-17,23H,2-5,7,10-11,18H2,1H3 |
InChI Key |
GVYGECOMGFAWQL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NCCCCCCCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations in Ethyl 4-Aminobenzoate Derivatives
The following table summarizes key structural and functional differences between ethyl 4-[(7-phenylheptyl)amino]benzoate and related compounds:
Structural and Functional Insights
- Hydrophobicity and Solubility: The 7-phenylheptyl chain in the target compound likely increases lipophilicity compared to shorter-chain analogues like ethyl 4-(dimethylamino)benzoate. This property may enhance membrane permeability in biological systems or compatibility with hydrophobic polymers .
- Reactivity: Ethyl 4-(dimethylamino)benzoate demonstrates higher reactivity in resin formulations due to its electron-donating dimethylamino group, which accelerates polymerization. In contrast, the bulky 7-phenylheptyl group may sterically hinder reactions, reducing reactivity .
- Biological Activity: Phenethylamino derivatives modified with heterocycles (e.g., pyridazinyl or isoxazolyl groups) exhibit enhanced bioactivity, suggesting that the target compound’s phenylheptyl chain could be optimized for target-specific interactions .
Spectral and Analytical Data
While direct spectral data for this compound are unavailable, analogues such as ethyl 4-aminobenzoate () provide a framework for interpretation:
- NMR : Aromatic protons in the benzoate ring typically resonate at δ 7.8–8.0 ppm (1H NMR), while alkyl chain protons (e.g., CH2 groups in 7-phenylheptyl) appear at δ 1.2–1.6 ppm .
- FT-IR : Stretching vibrations for ester carbonyl (C=O) are observed near 1700 cm⁻¹, and N-H bending (amine) near 1600 cm⁻¹ .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
